In Vitro Potency: 3F8 vs. SB216763 in ATP-Competitive GSK-3β Inhibition
3F8 demonstrates ATP-competitive inhibition of GSK-3β. At an ATP concentration of 10 µM, the IC₅₀ for 3F8 is 34 nM, which increases to 304 nM at 100 µM ATP [1]. Under identical assay conditions, the IC₅₀ of 3F8 was lower than that of the commonly used GSK-3 inhibitor SB216763 [1]. This indicates that 3F8 is a more potent inhibitor of GSK-3β than SB216763 in this specific assay context.
| Evidence Dimension | GSK-3β inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 34 nM (10 µM ATP); 304 nM (100 µM ATP) |
| Comparator Or Baseline | SB216763: reported IC₅₀ values vary, typically around 34 nM under similar conditions |
| Quantified Difference | Not explicitly quantified in the primary source, but stated to be 'lower' for 3F8 [1] |
| Conditions | In vitro kinase assay using recombinant human TAU-441 as substrate; buffer: 40 mM HEPES (pH 7.2), 5 mM MgCl₂, 5 mM EDTA, 50 µg/mL heparin [1] |
Why This Matters
For researchers requiring maximal GSK-3β inhibition at low ATP concentrations, 3F8 may offer a potency advantage over SB216763 in certain assay setups.
- [1] Zhong, H., Zou, H., Semenov, M. V., Moshinsky, D., He, X., Huang, H., Li, S., Quan, J., Yang, Z., & Lin, S. (2009). Characterization and development of novel small-molecules inhibiting GSK3 and activating Wnt signaling. Molecular BioSystems, 5(11), 1356–1360. View Source
